N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-nitrophenyl)acetamide
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN2O4 and its molecular weight is 334.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0720347 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Activity Studies
- The synthesis of related compounds has been studied for their antimalarial activity, demonstrating significant correlations between antimalarial potency and specific molecular substitutions. These studies suggest potential applications in developing antimalarial agents (Werbel et al., 1986).
Environmental Impacts
- Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the importance of understanding the metabolic pathways of related compounds for assessing environmental and health impacts (Coleman et al., 2000).
Molecular Interactions
- Studies on the green synthesis of related compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, and their applications in dye production indicate the relevance of these compounds in industrial chemistry and materials science (Zhang Qun-feng, 2008).
Pharmacological Applications
- Investigations into the anticancer, anti-inflammatory, and analgesic activities of synthesized derivatives highlight the potential for developing new therapeutic agents based on the chemical structure of "N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-nitrophenyl)acetamide" (Rani et al., 2014).
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-7-13(15(23-2)9-12(10)17)18-16(20)8-11-5-3-4-6-14(11)19(21)22/h3-7,9H,8H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSAMFUGCOQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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